molecular formula C12H19Li B14327967 lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene CAS No. 101960-68-3

lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene

Cat. No.: B14327967
CAS No.: 101960-68-3
M. Wt: 170.2 g/mol
InChI Key: HJPRKHGZKAGBFY-UHFFFAOYSA-N
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Description

Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene is a complex organolithium compound. It is a derivative of cyclopentadiene, a five-membered ring with two double bonds. The compound is characterized by the presence of lithium and multiple methyl and propyl groups attached to the cyclopentadiene ring. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene typically involves the reaction of 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene with a lithium reagent. Commonly used lithium reagents include n-butyllithium or lithium diisopropylamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often cooled to low temperatures to control the reactivity of the lithium reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The lithium atom can be substituted with other metal atoms or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various organometallic compounds or halogenated derivatives.

Scientific Research Applications

Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene involves its interaction with molecular targets through its lithium atom and the cyclopentadiene ring. The lithium atom can coordinate with various substrates, facilitating reactions such as nucleophilic addition or substitution. The cyclopentadiene ring provides a stable framework for these interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler analog with a five-membered ring and two double bonds.

    1,2,3,5-Tetramethylcyclopentadiene: Similar structure but without the propyl group.

    Lithium cyclopentadienide: Contains lithium and a cyclopentadiene ring but lacks the methyl and propyl substitutions.

Uniqueness

Lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of multiple methyl and propyl groups enhances its stability and reactivity compared to simpler analogs. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

101960-68-3

Molecular Formula

C12H19Li

Molecular Weight

170.2 g/mol

IUPAC Name

lithium;1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene

InChI

InChI=1S/C12H19.Li/c1-6-7-12-10(4)8(2)9(3)11(12)5;/h6-7H2,1-5H3;/q-1;+1

InChI Key

HJPRKHGZKAGBFY-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCC1=C(C(=C([C-]1C)C)C)C

Origin of Product

United States

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